![molecular formula C9H8N2O2 B11915452 5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)
5H-[1,3]Dioxolo[4,5-f]indol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,3]Dioxolo[4,5-f]indol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-methylenedioxyindole with potassium tert-butylate in tetrahydrofuran at room temperature, followed by the addition of bromoacetic acid methyl ester at low temperatures . The reaction proceeds through nucleophilic substitution and cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5H-[1,3]Dioxolo[4,5-f]indol-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized indole derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
5H-[1,3]Dioxolo[4,5-f]indol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and dyes.
Wirkmechanismus
The mechanism of action of 5H-[1,3]Dioxolo[4,5-f]indol-7-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-[1,3]Dioxolo[4,5-f]indole: Lacks the amine group but shares the core structure.
5,6-Methylenedioxyindole: A precursor in the synthesis of 5H-[1,3]Dioxolo[4,5-f]indol-7-amine.
1,3-Dioxolo[4,5-f]benzodioxole: A related compound with a benzodioxole ring.
Uniqueness
This compound is unique due to the presence of both the dioxole and indole rings, which confer distinct chemical reactivity and potential biological activity. Its amine group further enhances its versatility in chemical modifications and applications in various research fields.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
5H-[1,3]dioxolo[4,5-f]indol-7-amine |
InChI |
InChI=1S/C9H8N2O2/c10-6-3-11-7-2-9-8(1-5(6)7)12-4-13-9/h1-3,11H,4,10H2 |
InChI-Schlüssel |
VROASWXTPQCQHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CN3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)
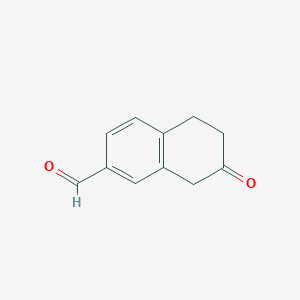
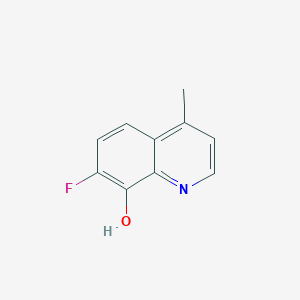
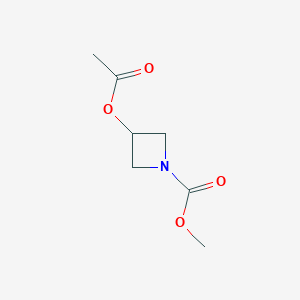
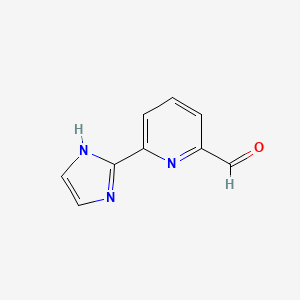


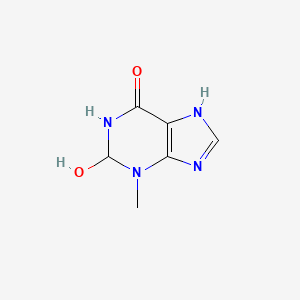
![6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915420.png)
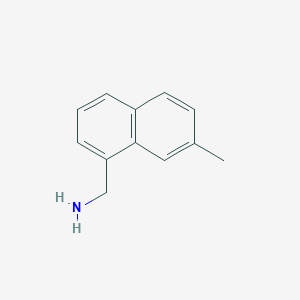
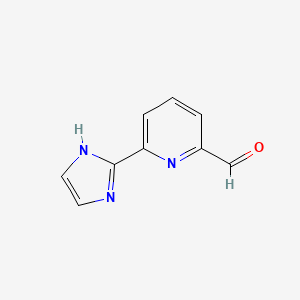
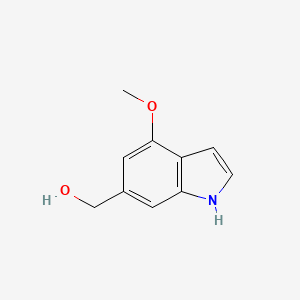
![5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915454.png)
